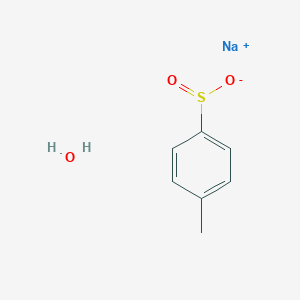

sodium;4-methylbenzenesulfinate;hydrate

Description

Sodium 4-methylbenzenesulfinate hydrate (IUPAC: sodium;4-methylbenzenesulfinate;hydrate) is a sulfinate salt with the chemical formula CH₃C₆H₄SO₂Na·xH₂O. It is commercially available as a white solid and widely used in organic synthesis, particularly in palladium- or copper-catalyzed cross-coupling reactions, sulfonylation, and heterocycle formation . The methyl group on the benzene ring enhances electron-donating effects, stabilizing intermediates in catalytic cycles . Key identifiers include:

Properties

IUPAC Name |

sodium;4-methylbenzenesulfinate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na.H2O/c1-6-2-4-7(5-3-6)10(8)9;;/h2-5H,1H3,(H,8,9);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHWAOGAJFMIFU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

-

Reduction Step : Tosyl chloride reacts with sodium sulfite (Na₂SO₃) in water, where the sulfite ion acts as both a nucleophile and reducing agent:

The reaction is typically conducted at 80–90°C under vigorous stirring to ensure complete conversion.

-

Workup and Isolation : The crude product is filtered to remove insoluble byproducts, washed with saturated brine to eliminate residual sodium chloride, and concentrated under reduced pressure. Crystallization from aqueous solution yields the hydrate form.

Key Parameters

-

Temperature : 80–90°C

-

Yield : ~95% (industrial scale)

This method is favored for its scalability and minimal requirement for specialized catalysts. However, the exothermic nature of the reaction necessitates careful temperature control to prevent over-reduction to sulfonates.

Catalytic Reduction Using Hydrazine Hydrate

A high-yielding alternative employs hydrazine hydrate (N₂H₄·H₂O) as a reducing agent in the presence of sodium carbonate. This method is particularly advantageous for laboratory-scale synthesis due to its rapid reaction kinetics.

Synthetic Protocol

-

Reaction Setup : A mixture of hydrazine hydrate (0.402 mol), sodium carbonate (0.385 mol), and water is heated to 60°C. Tosyl chloride (0.629 mol) is added dropwise to avoid excessive foaming.

-

Reduction Process : The reaction proceeds at 80°C for 2 hours, during which hydrazine reduces the sulfonyl chloride group to sulfinate:

-

Isolation : The mixture is cooled, filtered, and dried to obtain sodium 4-methylbenzenesulfinate hydrate with a purity of >97%.

Advantages and Limitations

-

Yield : 97.8%

-

Catalyst : Sodium carbonate neutralizes HCl, driving the reaction to completion.

-

Drawbacks : Hydrazine’s toxicity and handling challenges limit industrial adoption.

Sulfide Alkali Method

The sulfide alkali method utilizes sodium sulfide (Na₂S) and sulfur dioxide (SO₂) to generate sodium thiosulfate intermediates, which subsequently reduce tosyl chloride.

Reaction Pathway

-

Thiosulfate Formation :

-

Reduction of Tosyl Chloride :

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield | Catalyst | Scale |

|---|---|---|---|---|---|

| Sodium Sulfite Reduction | Tosyl chloride, Na₂SO₃ | 80–90°C, aqueous | ~95% | None | Industrial |

| Hydrazine Hydrate | Tosyl chloride, N₂H₄·H₂O, Na₂CO₃ | 80°C, 2 hours | 97.8% | Sodium carbonate | Laboratory |

| Sulfide Alkali | Tosyl chloride, Na₂S, SO₂ | pH 6–7, multi-step | N/A | None | Industrial |

Purification and Hydration

The hydrate form is typically obtained during crystallization from aqueous solutions. For instance, evaporation under reduced pressure followed by cooling to 10–15°C promotes the formation of hydrated crystals. Decolorization with activated carbon (80–90°C, 1 hour) is employed to remove organic impurities, ensuring a purity of >99%.

Analytical Validation

Ultraviolet spectroscopy at 282 nm is a validated method for quantifying sodium 4-methylbenzenesulfinate hydrate in the presence of sulfonate byproducts . This wavelength selectively detects sulfinates without interference from sulfonates, enabling precise reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

sodium;4-methylbenzenesulfinate;hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Organic Synthesis

Sodium 4-methylbenzenesulfonate is extensively used in organic synthesis as an alkylating agent and a non-oxidizing catalyst. It plays a crucial role in the synthesis of various pharmaceutical compounds, including:

- Doxycycline

- Dipyridamole

- Naproxen

- Amoxicillin

- Cefadroxil

These applications leverage the compound's ability to facilitate chemical reactions that are essential for producing active pharmaceutical ingredients (APIs) .

Hydrotrope Functionality

The compound acts as a hydrotrope, enhancing the solubility of poorly soluble compounds in aqueous solutions. This property has been studied for its effects on reaction rates and mechanisms, particularly in the hydrolysis of organic compounds .

Detergent Industry

In the detergent industry, sodium p-toluenesulfonate is used as a slurry conditioning agent. Its application includes:

- Lowering viscosity during the production of synthetic detergents.

- Enhancing moisture retention in detergent formulations.

- Improving spray-drying efficiency, thereby reducing energy consumption .

The following table summarizes its benefits in detergent production:

| Property | Effect |

|---|---|

| Viscosity | Reduces viscosity for easier processing |

| Moisture Content | Increases by 2-4% |

| Energy Consumption | Lowers energy requirements |

| Anti-Caking | Improves product quality |

Fertilizer Production

Sodium p-toluenesulfonate is also utilized in the fertilizer industry as an additive during ammonium bicarbonate crystallization. It helps reduce moisture content and prevent agglomeration of fertilizers, enhancing their storage and application properties .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the successful use of sodium p-toluenesulfonate in synthesizing doxycycline. The compound facilitated key reactions that led to higher yields and purities compared to traditional methods . The reaction mechanism involved the formation of sulfonate esters that acted as intermediates.

Case Study 2: Detergent Formulation Optimization

Research conducted on detergent formulations showed that incorporating sodium p-toluenesulfonate at concentrations of 2-3% significantly improved the product's performance by reducing viscosity and enhancing hydration properties, leading to a more efficient production process with reduced waste .

Mechanism of Action

The mechanism by which sodium;4-methylbenzenesulfinate;hydrate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making it a valuable compound for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Sodium Benzenesulfinate Dihydrate

- Structure : C₆H₅SO₂Na·2H₂O (lacks the methyl group).

- Reactivity : Used in sulfonylation but less frequently in cross-coupling due to the absence of the methyl group, which reduces electron-donating stabilization .

- Solubility : Higher hydrophilicity compared to the methylated derivative, making it preferable in aqueous reactions .

Potassium 4-Methylbenzenesulfinate

Sodium Pyridine-2-sulfinate

- Structure : Pyridine ring replaces the benzene ring.

- Reactivity : Exhibits different coordination behavior in Pd-catalyzed reactions due to the nitrogen atom, leading to slower SO₂ extrusion rates compared to sodium 4-methylbenzenesulfinate .

- Reaction Efficiency : Lower yields in desulfinative cross-coupling (e.g., 46% vs. 76% for the methyl derivative) .

4-Methylbenzenesulfonic Acid Hydrate

- Structure : CH₃C₆H₄SO₃H·H₂O (sulfonic acid vs. sulfinate).

- Functionality : Stronger acidity (pKa ~ -2) makes it a catalyst in esterifications, contrasting with the nucleophilic sulfinate group in sodium 4-methylbenzenesulfinate .

Comparative Data Table

Mechanistic and Reactivity Insights

- Cross-Coupling Reactions: Sodium 4-methylbenzenesulfinate demonstrates higher efficiency in Pd-catalyzed desulfinative cross-coupling due to the methyl group stabilizing Pd intermediates. For example, it achieves 80% yield in iodophor-mediated indole sulfonylation, outperforming non-methylated analogs .

- Sulfonylation : In Tsuji–Trost-type reactions, the methyl group enhances nucleophilicity, enabling 98% yield in indole functionalization .

- Counterion Effects : Sodium salts generally offer better solubility in polar solvents compared to potassium analogs, facilitating homogeneous catalysis .

Q & A

What are the standard synthetic routes for sodium 4-methylbenzenesulfinate hydrate, and how can purity be optimized?

Level: Basic

Methodological Answer:

Sodium 4-methylbenzenesulfinate hydrate is typically synthesized via sulfonation of toluene derivatives followed by reduction. A common route involves reacting 4-methylbenzenesulfonyl chloride with sodium sulfite under controlled pH (8–10) and temperature (50–70°C) to yield the sulfinate salt. Purity optimization includes recrystallization from ethanol/water mixtures and vacuum drying to remove residual solvents. Characterization via melting point analysis (344–349°C ) and FT-IR spectroscopy (confirming S=O and S-O-Na bonds) ensures quality. For large-scale synthesis, inert atmosphere conditions minimize oxidation byproducts .

How does sodium 4-methylbenzenesulfinate hydrate function as a sulfur dioxide surrogate in palladium-catalyzed cross-coupling reactions?

Level: Advanced

Methodological Answer:

In palladium-catalyzed three-component reactions, sodium 4-methylbenzenesulfinate serves as a SO₂ surrogate by generating sulfinate intermediates. For example, in diaryl sulfone synthesis, it reacts with aryl halides and nucleophiles under Pd(OAc)₂/XantPhos catalysis. Key steps include:

- Sulfinate Formation: Reaction of aryl lithium reagents with SO₂ surrogates (e.g., DABSO) yields lithium sulfinates.

- Coupling Optimization: Switching solvents from THF to 1,4-dioxane and heating at 85°C improves conversion rates (quantitative in some cases) .

Mechanistic studies suggest oxidative addition of Pd to the aryl halide, followed by sulfinate coordination and reductive elimination to form the sulfone .

What analytical techniques are critical for characterizing sodium 4-methylbenzenesulfinate hydrate in research settings?

Level: Basic

Methodological Answer:

- Thermal Analysis: Differential Scanning Calorimetry (DSC) confirms hydrate stability and dehydration events.

- Spectroscopy: FT-IR (for sulfinate group at ~1040 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm) validate structure .

- Elemental Analysis: Quantifies sodium (≈12.9%) and sulfur (≈17.9%) content .

- X-ray Crystallography: Resolves hydrogen-bonding networks in the hydrate form, as seen in analogous sulfonate structures .

How can researchers address low conversion rates in sulfinate-mediated cross-coupling reactions?

Level: Advanced

Methodological Answer:

Low conversion often stems from competing side reactions or inefficient Pd coordination. Strategies include:

- Solvent Optimization: Replacing THF with polar aprotic solvents (e.g., 1,4-dioxane) enhances Pd catalyst activity .

- Additive Screening: Cs₂CO₃ as a base improves electrophilic coupling efficiency, while nBu₄NCl may stabilize intermediates .

- Temperature Gradients: Heating (85°C) accelerates slow steps like oxidative addition.

- Catalyst Tuning: Pd(OAc)₂ with bulky ligands (XantPhos) prevents catalyst poisoning .

What are the solubility properties of sodium 4-methylbenzenesulfinate hydrate, and how do they impact reaction design?

Level: Basic

Methodological Answer:

The compound is highly soluble in water, ethanol, and ether, enabling its use in both aqueous and organic phases . For example:

- Aqueous Reactions: Utilized in radical reactions where water acts as a green solvent.

- Organic Media: Ethanol solubility facilitates recrystallization, while ether compatibility supports anhydrous conditions.

Researchers must account for hydrate stability in hygroscopic environments to avoid unintended decomposition.

How can computational modeling elucidate the reactivity of sodium sulfinate salts in complex reactions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For sodium sulfinates:

- Coordination Studies: Modeling Pd-sulfinate complexes reveals preferential binding modes (e.g., η²-coordination) .

- Solvent Effects: Implicit solvent models (e.g., COSMO) evaluate stabilization of intermediates in polar media .

- Radical Pathways: Calculations identify favorable spin densities for sulfonyl radical formation in photoredox reactions .

What contradictions exist in reported reaction mechanisms involving sodium sulfinates, and how can they be resolved?

Level: Advanced

Methodological Answer:

Discrepancies arise in proposed radical vs. ionic pathways for sulfinate reactions. For example:

- Radical Trapping Experiments: Adding TEMPO inhibits product formation in photoredox reactions, confirming radical intermediates .

- Kinetic Isotope Effects (KIE): Primary KIE values (>2) suggest hydrogen abstraction in radical chain mechanisms.

- Controlled Atmosphere Studies: Conducting reactions under N₂ vs. O₂ clarifies oxidative vs. non-oxidative pathways .

What are the applications of sodium 4-methylbenzenesulfinate hydrate in synthesizing organosulfur compounds?

Level: Basic

Methodological Answer:

The compound is a versatile precursor for:

- Sulfones: Via Pd-catalyzed coupling with aryl halides .

- Thioethers: Reaction with alkyl halides in DMF.

- Sulfonamides: Nucleophilic substitution with amines .

Methodologies emphasize stoichiometric control and inert conditions to suppress disulfide byproducts .

How can researchers mitigate challenges in scaling up sulfinate-based reactions?

Level: Advanced

Methodological Answer:

- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic sulfinate reactions.

- Catalyst Recycling: Immobilized Pd catalysts reduce metal leaching .

- Byproduct Management: Distillation or adsorption removes residual SO₂ or sulfonic acids .

What safety precautions are essential when handling sodium 4-methylbenzenesulfinate hydrate?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.